N-(4-acetamidophenyl)morpholine-4-carboxamide is a synthetic organic compound characterized by its unique structure that includes a morpholine ring and an acetamidophenyl group. This compound is part of a larger class of carboxamides, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of N-(4-acetamidophenyl)morpholine-4-carboxamide is C13H16N2O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound can be synthesized through various organic chemistry methods, often involving multi-step synthetic routes that incorporate different reaction mechanisms. It is not typically found in nature but is produced in laboratory settings for research and potential pharmaceutical applications.
N-(4-acetamidophenyl)morpholine-4-carboxamide is classified as a carboxamide due to the presence of the amide functional group (-C(=O)N-). Additionally, it falls under the category of pharmaceutical intermediates, which are compounds used in the synthesis of active pharmaceutical ingredients.
The synthesis of N-(4-acetamidophenyl)morpholine-4-carboxamide generally involves several key steps:
The synthesis may utilize various reagents such as:
N-(4-acetamidophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for N-(4-acetamidophenyl)morpholine-4-carboxamide largely depends on its biological targets. Compounds in this class often interact with specific enzymes or receptors in biological systems:
N-(4-acetamidophenyl)morpholine-4-carboxamide has several potential applications:
N-(4-acetamidophenyl)morpholine-4-carboxamide represents a rationally designed small molecule featuring a hybrid architecture combining acetamide, phenyl, and morpholine carboxamide functionalities. Its systematic IUPAC name directly describes the molecular connectivity: a morpholine-4-carboxamide group linked through its carbonyl carbon to the nitrogen atom of the 4-amino group of N-(4-aminophenyl)acetamide. The compound's molecular formula is C₁₃H₁₇N₃O₃, confirmed by PubChem records, with a molecular weight of 263.30 g/mol [1].
Structurally, the molecule consists of three distinct regions:
Property | Value | Source |
---|---|---|
Systematic Name | N-(4-acetamidophenyl)morpholine-4-carboxamide | PubChem CID 669680 |
Molecular Formula | C₁₃H₁₇N₃O₃ | [1] |
Molecular Weight | 263.30 g/mol | [1] |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)N2CCOCC2 | [1] |
Related Scaffold | Morpholine-4-carboxamide (C₅H₁₀N₂O₂) | CID 75088 [4] |
Alternative naming conventions may reference it as 4'-acetamidophenyl morpholine-4-carboxamide or morpholine-4-carboxylic acid (4-acetamidophenyl)amide. A structurally similar analog, N-(4-anilinophenyl)morpholine-4-carboxamide (C₁₇H₁₉N₃O₂), demonstrates the scaffold's modularity through substitution pattern variations [2]. The misassignment "N-(4-(Cyclohexylmethyl)-phenyl)morpholine-4-carboxamide" occasionally appears in commercial catalogs but represents a distinct molecular entity [5].
The strategic incorporation of morpholine rings into bioactive molecules gained prominence in the late 20th century due to the heterocycle's favorable physicochemical properties, including water solubility, metabolic stability, and hydrogen-bonding capacity. Morpholine-4-carboxamide derivatives emerged as privileged intermediates in pharmaceutical synthesis, exemplified by compounds like N-[4-(cyano-4-morpholinylmethyl)phenyl]acetamide (CAS 71818-74-1), which shares structural motifs with our subject compound [5].
The specific development of N-(4-acetamidophenyl)morpholine-4-carboxamide aligns with medicinal chemistry strategies seeking to optimize pharmacokinetic profiles through balanced polarity. The acetamido group provides a metabolically stable amide linkage compared to anilines, reducing oxidative deamination risks while preserving hydrogen-bonding potential. Patent literature from the 1990s–2000s reveals extensive exploration of morpholine carboxamides as core structures in protease inhibitors and receptor modulators, though this specific derivative gained prominence more recently through targeted SARS-CoV-2 drug discovery initiatives [3] [7]. Its synthesis typically involves coupling of 4-(morpholine-4-carbonyl)chloride with 4-aminoacetanilide under Schotten-Baumann conditions, or alternatively, via carbodiimide-mediated coupling of morpholine-4-carboxylic acid with the aniline precursor.
N-(4-acetamidophenyl)morpholine-4-carboxamide exemplifies a multi-functional scaffold with validated applications in structure-based drug design, particularly as a chemical probe targeting enzyme active sites requiring dual hydrogen-bonding networks. Recent advances in consensus pharmacophore modeling highlight its relevance in targeting the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. As established in foundational research, Mpro features four conserved subpockets (S1, S1′, S2, S4) surrounding the catalytic dyad His41-Cys145 [3].
The structural attributes of N-(4-acetamidophenyl)morpholine-4-carboxamide align with key pharmacophoric requirements:
Molecular Fragment | Pharmacophoric Feature | Target Subpocket | Frequency in Validation (%) |
---|---|---|---|
Morpholine O | Hydrogen-Bond Acceptor | S1/S4 | 77% [3] |
Carboxamide C=O | Hydrogen-Bond Acceptor | S1' | 68% [3] |
Acetamido C=O | Hydrogen-Bond Acceptor | S2 | 62% [3] |
Carboxamide NH | Hydrogen-Bond Donor | Backbone Carbonyl | 71% [3] |
In a landmark study screening >340 million compounds using Mpro consensus pharmacophores derived from 152 bioactive conformers, morpholine carboxamide derivatives emerged as high-priority hits due to their ability to satisfy multiple spatial constraints simultaneously. The model achieved 77% success in retrieving poses reproducing crystallographic binding modes, with this scaffold demonstrating complementary vectoring to key subpockets [3]. Its modular synthesis further enables diversification at the acetamido methyl group, phenyl substituents, and morpholine nitrogen, facilitating structure-activity relationship exploration. Analog optimization has yielded derivatives with mid-micromolar IC₅₀ values against Mpro, validating the pharmacophore-based design approach [3]. This scaffold continues to inform designs targeting protein classes requiring extended hydrogen-bonding networks, including proteases, kinases, and epigenetic regulators.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9